molecular formula C7H7N5O B13799492 4-Amino-6-methylpteridin-2(3H)-one CAS No. 89792-49-4

4-Amino-6-methylpteridin-2(3H)-one

Cat. No.: B13799492
CAS No.: 89792-49-4
M. Wt: 177.16 g/mol
InChI Key: XSYFTQXDJHQAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methylpteridin-2(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound is characterized by its unique structure, which includes an amino group at the 4-position and a methyl group at the 6-position on the pteridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpteridin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4,5-triaminopyrimidine, the compound can be synthesized by reacting it with formic acid and formaldehyde under reflux conditions. This method ensures the formation of the pteridine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylpteridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

    Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, dihydropteridines, and various substituted pteridines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-6-methylpteridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antifolate drugs.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpteridin-2(3H)-one involves its interaction with specific enzymes and receptors in biological systems. The amino group at the 4-position and the methyl group at the 6-position play crucial roles in its binding affinity and specificity. The compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Similar in structure but lacks the pteridine ring.

    6-Methylpterin: Similar pteridine structure but without the amino group at the 4-position.

    4-Amino-2,6-dimethylpyrimidine: Contains both amino and methyl groups but in a pyrimidine ring.

Uniqueness

4-Amino-6-methylpteridin-2(3H)-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its significance in biological systems make it a valuable compound for research and industrial applications.

Properties

CAS No.

89792-49-4

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-6-methyl-3H-pteridin-2-one

InChI

InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13)

InChI Key

XSYFTQXDJHQAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NC(=O)N=C2N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.